molecular formula C10H20N2O B13320293 2-Amino-3-(3-methylcyclohexyl)propanamide

2-Amino-3-(3-methylcyclohexyl)propanamide

Cat. No.: B13320293
M. Wt: 184.28 g/mol
InChI Key: NMGUHUMEWAPAQR-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methylcyclohexyl)propanamide is an organic compound with the molecular formula C10H20N2O It is a derivative of propanamide, featuring an amino group and a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-methylcyclohexyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylcyclohexanone and 2-aminopropanamide.

    Formation of Intermediate: The 3-methylcyclohexanone undergoes a reductive amination reaction with 2-aminopropanamide in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Final Product: The intermediate is then subjected to further purification and isolation steps to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methylcyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-3-(3-methylcyclohexyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylcyclohexyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3-methylcyclohexyl)propanamide: Similar structure but with the amino group at a different position.

    2-Amino-3-(2-methylcyclohexyl)propanamide: Similar structure with a different methyl group position.

    2-Amino-3-(4-methylcyclohexyl)propanamide: Similar structure with the methyl group at the 4-position.

Uniqueness

2-Amino-3-(3-methylcyclohexyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the cyclohexyl ring can affect the compound’s steric and electronic properties, leading to distinct interactions with other molecules.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-3-(3-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)

InChI Key

NMGUHUMEWAPAQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(C(=O)N)N

Origin of Product

United States

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